molecular formula C11H21N3OS B5571390 1-Cyclohexyl-3-morpholin-4-ylthiourea

1-Cyclohexyl-3-morpholin-4-ylthiourea

Cat. No.: B5571390
M. Wt: 243.37 g/mol
InChI Key: GGELBIUZOQWPIW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-morpholin-4-ylthiourea is an organosulfur compound with the molecular formula C11H21N3OS. It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is notable for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Scientific Research Applications

1-Cyclohexyl-3-morpholin-4-ylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Exhibits antibacterial, antioxidant, and enzyme inhibitory activities, making it valuable in biochemical studies.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.

    Industry: Utilized in the production of polymers, adhesives, and flame retardants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-morpholin-4-ylthiourea can be synthesized through the reaction of cyclohexylamine with morpholine-4-carbothioamide. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction is as follows: [ \text{Cyclohexylamine} + \text{Morpholine-4-carbothioamide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocarbonyl group can yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-morpholin-4-ylthiourea involves its interaction with various molecular targets. It acts by inhibiting specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, through binding to their active sites. This inhibition disrupts the normal biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-phenylthiourea
  • 1-Cyclohexyl-3-ethylthiourea
  • 1-Cyclohexyl-3-methylthiourea

Comparison: 1-Cyclohexyl-3-morpholin-4-ylthiourea is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced solubility, stability, and a broader spectrum of biological activities .

Properties

IUPAC Name

1-cyclohexyl-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h10H,1-9H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGELBIUZOQWPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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